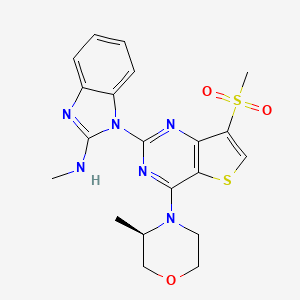
Atr-IN-23
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Atr-IN-23 involves the preparation of thieno[3,2-d]pyrimidine derivatives. The key steps include the formation of the thieno[3,2-d]pyrimidine core, followed by functionalization to introduce various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process would include steps such as purification through crystallization or chromatography and rigorous quality control to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions: Atr-IN-23 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled temperatures and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Atr-IN-23 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of DNA damage and repair.
Biology: Helps in understanding cell cycle regulation and apoptosis.
Medicine: Potential therapeutic agent for DDR-deficient cancers.
Industry: Used in the development of new drugs and therapeutic strategies
Mecanismo De Acción
Atr-IN-23 exerts its effects by inhibiting ATR kinase, which plays a crucial role in the DNA damage response. By inhibiting ATR, this compound prevents the activation of downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include ATR and its substrates, such as checkpoint kinase 1 (CHK1) and RAD50 .
Comparación Con Compuestos Similares
Ceralasertib (AZD6738): Another ATR inhibitor with similar antiproliferative effects.
ETP-46464: An inhibitor of ataxia telangiectasia mutated kinase.
NU6027: A potent inhibitor of ATR kinase.
Uniqueness of Atr-IN-23: this compound is unique due to its high selectivity and potency as an ATR inhibitor, with an IC50 value of 1.5 nM. This makes it particularly effective in targeting DDR-deficient cancers, providing a valuable tool for both research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C20H22N6O3S2 |
|---|---|
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
N-methyl-1-[4-[(3R)-3-methylmorpholin-4-yl]-7-methylsulfonylthieno[3,2-d]pyrimidin-2-yl]benzimidazol-2-amine |
InChI |
InChI=1S/C20H22N6O3S2/c1-12-10-29-9-8-25(12)18-17-16(15(11-30-17)31(3,27)28)23-20(24-18)26-14-7-5-4-6-13(14)22-19(26)21-2/h4-7,11-12H,8-10H2,1-3H3,(H,21,22)/t12-/m1/s1 |
Clave InChI |
ILKWBAFOIJQVMU-GFCCVEGCSA-N |
SMILES isomérico |
C[C@@H]1COCCN1C2=NC(=NC3=C2SC=C3S(=O)(=O)C)N4C5=CC=CC=C5N=C4NC |
SMILES canónico |
CC1COCCN1C2=NC(=NC3=C2SC=C3S(=O)(=O)C)N4C5=CC=CC=C5N=C4NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


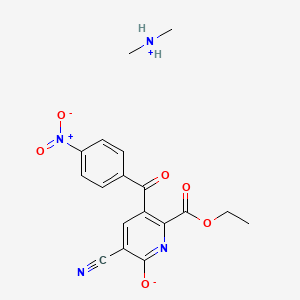
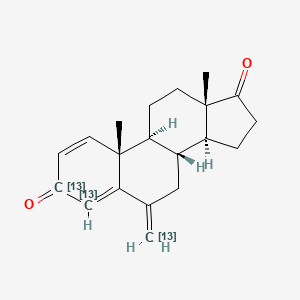
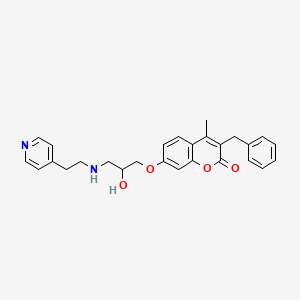
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)

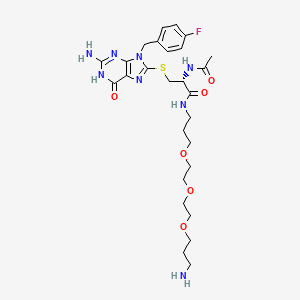
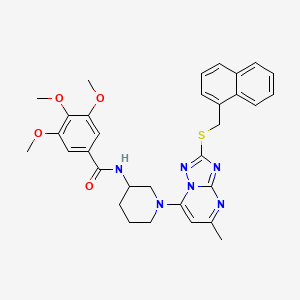


![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)

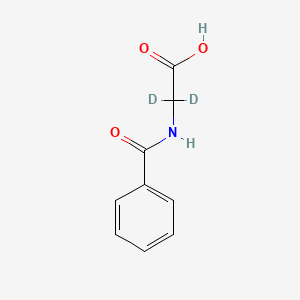
![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)

